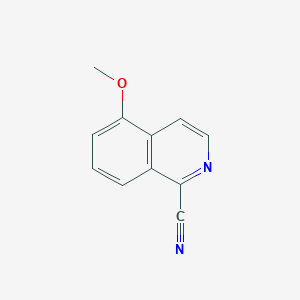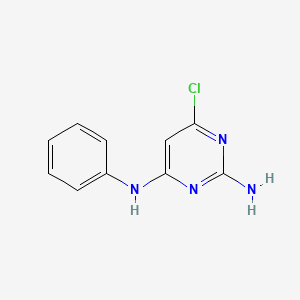
2-Amino-6-chloro-4-phenylaminopyrimidine
Descripción general
Descripción
2-Amino-6-chloro-4-phenylaminopyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines are known to contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by an aminopyrimidine compound having its amino group at position 2 and chloro and methyl substituents at positions 4 and 6 respectively .Chemical Reactions Analysis
This compound can be deprotonated quite easily because the conjugated base is stabilized by resonance and act as a nucleophile attacking aldehyde carbon . This reaction is essentially an aldol condensation .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Derivatives of 2-Amino-6-chloro-4-phenylaminopyrimidine have been explored for their antimicrobial and anti-inflammatory properties. Synthesis of specific derivatives, like Ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, demonstrated potential antibacterial, antifungal, and anti-inflammatory activities. This research underscores the compound's role in developing new therapeutic agents against microbial infections and inflammatory conditions (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of this compound derivatives have been extensively studied. Research into the crystalline forms of related compounds reveals complex hydrogen bonding and tautomerism, which are fundamental for understanding the molecular recognition processes in biological systems. Such studies are essential for drug design, emphasizing the compound's role in developing pharmaceuticals with targeted actions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function, potentially altering cellular processes.
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including those involved in nucleotide synthesis and metabolism .
Pharmacokinetics
The molecular weight of the compound is 22066 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities .
Direcciones Futuras
There is a great demand for antiplasmodial compounds with alternative mechanisms of action. Substituted pyrimidines were described early as antiplasmodial compounds . Some 2-aminopyrimidines were reported to be active in low micromolar to submicromolar concentration . This suggests that 2-Amino-6-chloro-4-phenylaminopyrimidine and its derivatives could have potential future applications in the treatment of diseases like malaria and sleeping sickness .
Propiedades
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJSOYGVBODASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


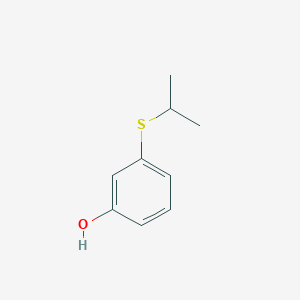
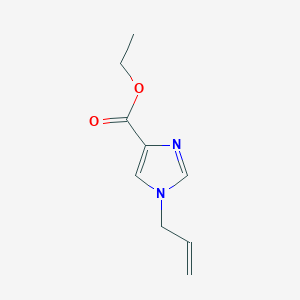
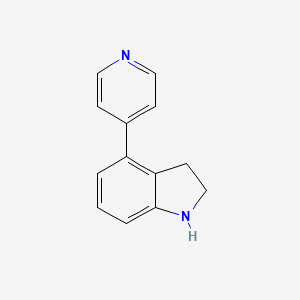
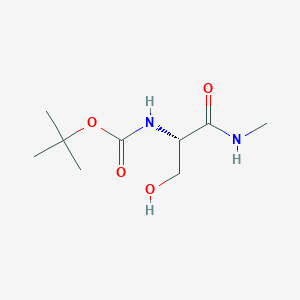
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
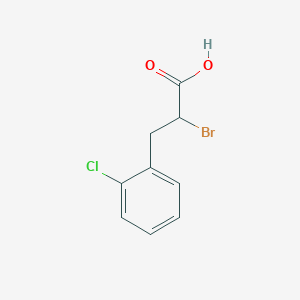
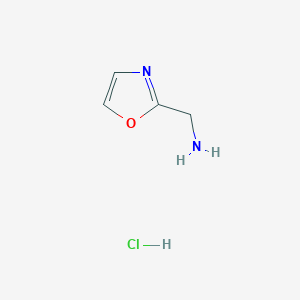
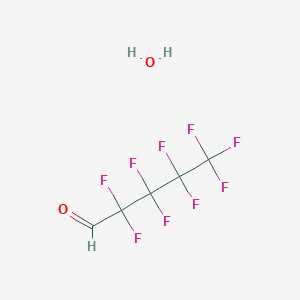

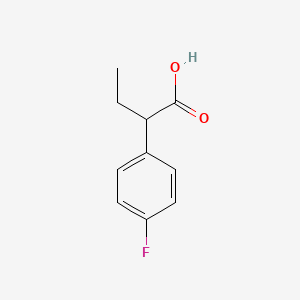
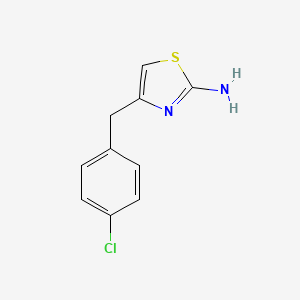
![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

